molecular formula C8H15BrO3 B14594573 3-Bromo-6,6-dimethoxyhexan-2-one CAS No. 61092-69-1

3-Bromo-6,6-dimethoxyhexan-2-one

Cat. No.: B14594573
CAS No.: 61092-69-1
M. Wt: 239.11 g/mol
InChI Key: HZQMWULPGXKGPZ-UHFFFAOYSA-N
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Description

This compound is structurally characterized by a ketone group at C-2, a bromine substituent at C-3, and a geminal dimethoxy group at C-4. Its synthesis and spectroscopic properties are detailed in The Journal of Organic Chemistry (1977) .

Properties

CAS No.

61092-69-1

Molecular Formula

C8H15BrO3

Molecular Weight

239.11 g/mol

IUPAC Name

3-bromo-6,6-dimethoxyhexan-2-one

InChI

InChI=1S/C8H15BrO3/c1-6(10)7(9)4-5-8(11-2)12-3/h7-8H,4-5H2,1-3H3

InChI Key

HZQMWULPGXKGPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCC(OC)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,6-dimethoxyhexan-2-one typically involves the bromination of 6,6-dimethoxyhexan-2-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for 3-Bromo-6,6-dimethoxyhexan-2-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,6-dimethoxyhexan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Substitution: Products depend on the nucleophile used, such as 3-amino-6,6-dimethoxyhexan-2-one when using an amine.

    Reduction: 3-Bromo-6,6-dimethoxyhexan-2-ol.

    Oxidation: 3-Bromo-6,6-dimethoxyhexanoic acid.

Scientific Research Applications

3-Bromo-6,6-dimethoxyhexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving brominated substrates.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6,6-dimethoxyhexan-2-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The methoxy groups can also be involved in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Research Implications

The dimethoxy and diethoxy analogues demonstrate how alkoxy substituents modulate reactivity and physical properties:

  • Synthetic Utility : The acetal group in 3-Bromo-6,6-dimethoxyhexan-2-one can act as a protecting group for carbonyls, enabling selective bromine substitution. Ethoxy variants may offer improved stability in prolonged reactions.
  • Spectroscopic Differentiation : NMR and IR data provide clear markers for distinguishing alkoxy substituents in structural elucidation.

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